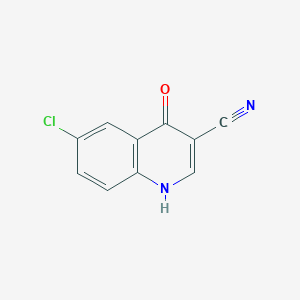

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Beschreibung

Molecular Formula and Stoichiometric Analysis

The molecular composition of this compound is defined by the empirical formula C₁₀H₅ClN₂O, which corresponds to a molecular weight of 204.61 grams per mole. This stoichiometric arrangement reveals a compact heterocyclic structure containing ten carbon atoms, five hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. The molecular formula indicates a high degree of unsaturation, consistent with the presence of the aromatic quinoline ring system and the additional carbonyl and nitrile functional groups.

The elemental composition analysis demonstrates that carbon constitutes the largest mass percentage at approximately 58.69 percent, followed by chlorine at 17.34 percent, nitrogen at 13.70 percent, oxygen at 7.82 percent, and hydrogen at 2.47 percent of the total molecular weight. This distribution reflects the aromatic nature of the compound and the presence of heteroatoms that contribute to its unique chemical properties. The relatively low hydrogen content is characteristic of highly conjugated aromatic systems where hydrogen atoms are primarily located on the ring periphery.

The compound identification is confirmed through multiple Chemical Abstracts Service registry numbers, with 71083-61-9 being the primary identifier, while an alternative registry number 61338-16-7 has also been reported in some databases. The MDL number MFCD09946359 provides additional verification of the compound's identity in chemical databases. These multiple identifiers ensure consistent recognition across different chemical information systems and research publications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound relies on multiple analytical techniques that provide complementary structural information. The compound's aromatic quinoline framework produces distinctive spectroscopic signatures that facilitate identification and structural confirmation. Nuclear magnetic resonance spectroscopy serves as a primary tool for elucidating the compound's structural arrangement, particularly in determining the substitution pattern and electronic environment of individual atoms.

The proton nuclear magnetic resonance spectrum is expected to display characteristic signals corresponding to the aromatic protons on the quinoline ring system. The quinoline scaffold typically exhibits signals in the aromatic region between 7-9 parts per million, with the specific chemical shifts influenced by the electron-withdrawing effects of the chloro, carbonyl, and cyano substituents. The NH proton of the dihydroquinoline system should appear as a distinctive signal, often observed as a broad singlet due to rapid exchange processes.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework and electronic environment within the molecule. The carbonyl carbon at the 4-position typically resonates around 170-180 parts per million, while the nitrile carbon appears in the characteristic region around 110-120 parts per million. The aromatic carbons display signals between 120-160 parts per million, with the chlorine-bearing carbon showing a downfield shift due to the electronegativity of the halogen substituent.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The nitrile group produces a sharp, intense absorption band typically observed around 2200-2260 wavenumbers, providing definitive evidence for the carbonitrile functionality. The carbonyl group at the 4-position exhibits a strong absorption in the range of 1650-1680 wavenumbers, consistent with an alpha,beta-unsaturated ketone system. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the 1450-1600 wavenumber region, while the carbon-hydrogen bending vibrations of the aromatic system are observed around 800-900 wavenumbers.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis provides the most definitive structural information for this compound, revealing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions. The crystallographic data establishes the three-dimensional arrangement of atoms within the molecule and provides insights into the solid-state packing behavior. The quinoline ring system adopts a planar configuration, with the chloro substituent positioned in the same plane as the aromatic framework.

The crystal structure analysis reveals that the compound crystallizes in a specific space group with defined unit cell parameters. The molecular geometry shows that the quinoline ring system maintains planarity, which is essential for optimal pi-electron delocalization throughout the aromatic framework. The carbonyl oxygen at the 4-position and the nitrogen atom at the 1-position are positioned to allow for potential intramolecular hydrogen bonding interactions, which may influence the compound's stability and reactivity patterns.

Intermolecular interactions within the crystal lattice include pi-pi stacking interactions between adjacent quinoline ring systems, which contribute to the overall crystal stability. These stacking interactions typically occur with interplanar distances of approximately 3.3-3.6 Angstroms, consistent with favorable aromatic interactions. Additionally, potential hydrogen bonding between the NH group and electronegative atoms in neighboring molecules may contribute to the crystal packing arrangement.

The bond length analysis reveals that the carbon-nitrogen triple bond of the nitrile group maintains its characteristic length of approximately 1.17 Angstroms, while the carbonyl carbon-oxygen bond length is typically around 1.22 Angstroms. The quinoline ring system exhibits bond lengths intermediate between single and double bonds, reflecting the delocalized nature of the aromatic pi-electron system. The carbon-chlorine bond length at the 6-position is approximately 1.74 Angstroms, consistent with aromatic carbon-halogen bonds.

Computational Modeling of Electronic Structure

Computational modeling studies provide detailed insights into the electronic structure and molecular properties of this compound through quantum mechanical calculations. Density functional theory calculations reveal the distribution of electron density throughout the molecule and identify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. These calculations provide predictions for various molecular properties including dipole moment, polarizability, and frontier orbital characteristics.

The predicted collision cross section values have been calculated for various ionization states of the molecule, providing valuable information for mass spectrometric identification. For the protonated molecular ion [M+H]⁺ with mass-to-charge ratio 205.01631, the predicted collision cross section is 142.2 square Angstroms. The sodium adduct [M+Na]⁺ at mass-to-charge ratio 226.99825 exhibits a collision cross section of 156.0 square Angstroms, while the deprotonated ion [M-H]⁻ at 203.00175 shows a value of 144.0 square Angstroms.

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 205.01631 | 142.2 |

| [M+Na]⁺ | 226.99825 | 156.0 |

| [M-H]⁻ | 203.00175 | 144.0 |

| [M+NH₄]⁺ | 222.04285 | 159.6 |

| [M+K]⁺ | 242.97219 | 148.4 |

The computational predictions also include estimates of physical properties such as boiling point and density. The predicted boiling point is approximately 421.0 degrees Celsius at 760 millimeters of mercury pressure, indicating significant intermolecular forces and thermal stability. The predicted density is approximately 1.5 grams per cubic centimeter, consistent with the compact aromatic structure and the presence of the chlorine substituent. The refractive index is predicted to be 1.71, reflecting the compound's aromatic character and polarizability.

Electronic structure calculations reveal the molecular orbital composition and energy levels that govern the compound's chemical reactivity and spectroscopic properties. The highest occupied molecular orbital is primarily localized on the quinoline ring system with contributions from the nitrogen lone pairs, while the lowest unoccupied molecular orbital shows significant character on the carbonyl and nitrile groups. This orbital distribution suggests that the molecule may exhibit nucleophilic reactivity at the carbonyl and nitrile centers while the aromatic ring system may participate in electrophilic aromatic substitution reactions.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-chloro-4-oxo-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJOOHABEZBOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640929 | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61338-16-7, 71083-61-9 | |

| Record name | 6-Chloro-4-hydroxy-3-quinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

General Synthetic Strategies for 4-Oxo-1,4-dihydroquinoline Derivatives

The synthesis of 4-oxo-1,4-dihydroquinoline derivatives, including 6-chloro substituted analogues, typically follows the Gould-Jacobs reaction or related cyclization methods starting from substituted anilines and β-ketoesters or related precursors. The key steps involve:

- Formation of quinoline core by cyclization reactions.

- Introduction of substituents such as chloro groups at specific positions on the quinoline ring.

- Functionalization at the 3-position with nitrile (-CN) groups.

One common approach involves the use of 3-carboxylic acid derivatives of quinolines, which can be converted into carbonitriles by dehydration or substitution reactions.

Specific Preparation Routes for 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cyclization and Chlorination

- The synthesis often starts from 2-chloroaniline derivatives or 6-chloro-substituted aniline precursors.

- A condensation reaction with β-ketoesters or malonate derivatives leads to intermediates that undergo cyclization to form the quinoline nucleus.

- Chlorination at the 6-position can be introduced either by using 6-chloro-substituted starting materials or by selective electrophilic chlorination post-cyclization.

Introduction of the Carbonitrile Group at the 3-Position

- The 3-carboxylic acid or ester group on the quinoline ring is transformed into a nitrile group typically via dehydration reactions.

- Common reagents for this transformation include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2), which convert carboxylic acids or amides into nitriles.

- Alternatively, nucleophilic substitution reactions on 3-halogenated quinolines with cyanide sources (e.g., KCN) can yield the 3-carbonitrile derivative.

Environmentally Benign and Efficient Synthetic Methodologies

Recent advances emphasize green chemistry approaches in the synthesis of quinoline derivatives:

- Solvent- and catalyst-free domino processes have been developed to synthesize quinolone derivatives efficiently, involving sequential condensation and nucleophilic aromatic substitution reactions under thermal conditions without additional solvents or catalysts.

- These methods yield quinolones with high purity and moderate to excellent yields (41–96%), producing only ethanol as a byproduct, thus minimizing environmental impact.

- For 6-chloro derivatives, starting materials bearing the chloro substituent are used in these domino reactions to directly afford the chlorinated quinoline carbonitriles.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | N-alkylation of isatoic anhydride | 1-Bromopentane, NaH, DMF, anhydrous | N-pentylated intermediate |

| 2 | Cyclization | Thionyl chloride, TiCl4, 1,2-dichlorobenzene | Formation of 4-oxo-1,4-dihydroquinoline core |

| 3 | Introduction of chloro substituent | Starting with 6-chloroaniline or electrophilic chlorination | 6-chloro substitution on quinoline |

| 4 | Conversion to carbonitrile | POCl3 or SOCl2, cyanide sources (KCN) | 3-carbonitrile group formation |

Note: Exact conditions such as temperature, reaction time, and stoichiometry vary depending on specific protocols.

Research Findings and Yields

- Yields for the cyclization and N-alkylation steps range from 50% to 96%, depending on the substituents and reaction conditions.

- The domino solvent-free processes yield quinolone derivatives in 63–76% isolated yields, demonstrating efficiency and environmental compatibility.

- Chlorination at the 6-position can moderately reduce binding affinity in pharmacological contexts but is synthetically accessible with good selectivity.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Gould-Jacobs cyclization | β-Ketoesters, anilines, POCl3, SOCl2 | Well-established, high selectivity | Multi-step, requires hazardous reagents |

| Domino solvent- and catalyst-free | Thermal condensation, nucleophilic substitution, no solvent | Green, high yield, simple | Limited to certain substituents |

| Nucleophilic substitution for CN | 3-Halogenated quinoline, KCN | Direct CN introduction | Toxic cyanide reagents |

| Electrophilic chlorination | Chlorinating agents (e.g., NCS) | Selective chlorination | Possible side reactions |

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 6-chloro-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.

Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: 6-Chloro-4-hydroxy-1,4-dihydroquinoline-3-carbonitrile.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

Material Science: Quinoline derivatives are explored for their electronic properties and potential use in organic electronics and photonics.

Wirkmechanismus

The mechanism of action of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, resulting in antibacterial activity. The compound’s structure allows it to bind effectively to these enzymes, blocking their activity and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Substitution Patterns and Physicochemical Properties

The quinoline-3-carbonitrile scaffold allows diverse substitutions, influencing reactivity, solubility, and biological activity. Key analogs include:

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Synthesis Yield/Purity |

|---|---|---|---|---|

| 7-(3-Chloropropoxy)-6-methoxy analog | 7-OCH₂CH₂Cl, 6-OCH₃ | 307.74 | Bosutinib intermediate | 29.8% yield, 98.6% purity |

| 7-Fluoro-4-oxo derivative | 7-F | 187.15 | Antimicrobial agents | 62–72% yield (mixture) |

| 6-Iodo-4-oxo derivative | 6-I | 296.11 | Research reagent | Discontinued (supply issues) |

| 6,7-Difluoro-4-oxo derivative | 6-F, 7-F | 206.15 | Biochemical research | Available via suppliers |

| 2-Amino-7-hydroxy-4-phenyl derivative | 2-NH₂, 7-OH, 4-Ph | 265.27 | Corrosion inhibition (98% efficiency) | Synthesized via condensation |

Structure-Activity Relationships (SAR)

- Position 6 Substituents : Chloro and iodo groups enhance electrophilicity but may reduce solubility. The larger iodine atom in the 6-iodo derivative could sterically hinder interactions .

- Position 7 Modifications : Fluoro or alkoxy groups improve metabolic stability and bioavailability. The 7-fluoro derivative’s smaller size facilitates penetration into bacterial cells .

- Amino/Hydroxy Groups: Derivatives with 2-amino-7-hydroxy substitutions (e.g., Q-4) show superior corrosion inhibition due to strong chelation with metal surfaces .

Biologische Aktivität

6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a chloro group at the 6-position and a carbonitrile group at the 3-position of the quinoline ring. This unique substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is mediated through various mechanisms:

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, influencing nucleotide and amino acid metabolism.

- Cell Signaling Modulation : The compound modulates critical cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation.

- DNA Interaction : Preliminary studies suggest that it may inhibit specific DNA interactions, leading to its biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In experimental models, it has demonstrated efficacy in treating infections caused by pathogens such as Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These results indicate that the compound is more active than traditional antimicrobial agents like oxolinic acid .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity in vitro. Studies have evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 0.126 |

| SMMC-7721 (Liver Cancer) | 0.071 |

| K562 (Leukemia) | 0.164 |

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer therapies .

Study on Antimicrobial Efficacy

A study conducted on mice infected with Staphylococcus aureus demonstrated that oral administration of this compound significantly reduced mortality rates compared to untreated controls. The compound was administered at doses of 50 mg/kg body weight, showing a survival rate improvement of over 70% in treated groups over a monitoring period of 14 days .

Study on Anticancer Properties

In a comparative study against standard chemotherapeutics like doxorubicin, this compound exhibited lower cytotoxicity while maintaining efficacy against cancer cells. This suggests a favorable therapeutic index that could be beneficial in clinical applications .

Q & A

Q. What are the common synthetic routes for 6-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how are intermediates characterized?

Methodological Answer:

- Cyclocondensation : The quinoline core is synthesized via cyclocondensation of substituted anilines with β-ketonitriles under acidic conditions (e.g., acetic acid or polyphosphoric acid). Chlorination is achieved using reagents like POCl₃ or SOCl₂ .

- Substitution Reactions : Post-cyclization functionalization (e.g., nitrile introduction) employs nucleophilic substitution with KCN or NaCN in polar aprotic solvents (DMF, DMSO) .

- Characterization : Intermediates are monitored via thin-layer chromatography (TLC) and confirmed via NMR (¹H/¹³C) and IR spectroscopy. For example, the nitrile group is identified by a sharp IR peak near 2220 cm⁻¹ .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254–280 nm) ensures purity (>95%). Reverse-phase columns (C18) with acetonitrile/water gradients are standard .

- Spectroscopy : ¹H NMR (DMSO-d₆) reveals aromatic protons (δ 7.2–8.5 ppm) and the oxo group (δ 10.2 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (204.61 g/mol) .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>250°C) .

Q. What is the proposed mechanism of antimicrobial activity for this compound?

Methodological Answer:

- Enzyme Inhibition : The chloro and nitrile groups enhance binding to bacterial topoisomerase IV/DNA gyrase, disrupting DNA replication. Comparative MIC studies against Staphylococcus aureus (e.g., MIC = 12.5 µg/mL vs. ciprofloxacin’s 2 µg/mL) suggest competitive inhibition .

- Membrane Permeability : Lipophilicity (calculated logP ~2.1) facilitates penetration through bacterial membranes, as shown in fluorescence-based assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during chlorination?

Methodological Answer:

- Solvent Selection : Dichloromethane or DMF enhances reagent solubility and reduces side reactions (e.g., hydrolysis) .

- Catalyst Use : Lewis acids like FeCl₃ (5 mol%) accelerate chlorination at 80°C, achieving >85% yield .

- Kinetic Control : Short reaction times (2–4 hr) prevent over-chlorination, monitored via GC-MS .

Q. How can contradictions in biological activity data (e.g., variable MIC values) be resolved?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines for broth microdilution to minimize inter-lab variability. Include positive controls (e.g., ciprofloxacin) .

- Synchrotron XRD : Resolve structural ambiguities (e.g., tautomerism between oxo and hydroxyl forms) that affect bioactivity .

- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity trends .

Q. What strategies are effective for studying structure-activity relationships (SAR) in quinoline derivatives?

Methodological Answer:

- Substituent Variation : Replace Cl with Br or CF₃ to assess steric/electronic impacts. For example, brominated analogs show reduced antimicrobial potency but enhanced anticancer activity .

- Positional Isomerism : Compare 6-chloro vs. 8-chloro derivatives; the 6-position enhances planar stacking with DNA targets .

- In Silico Docking : Use AutoDock Vina to predict binding affinities to EGFR or HER2 kinases, validated via SPR assays .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Photostability : Degrades by 15% under UV light (365 nm, 24 hr), requiring amber vials for long-term storage .

- pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic conditions (pH <4), forming carboxylic acid derivatives .

- Thermal Degradation : TGA shows 5% mass loss at 150°C, making it unsuitable for high-temperature reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.